![molecular formula C16H14N2OS2 B2669814 N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide CAS No. 942002-90-6](/img/structure/B2669814.png)

N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

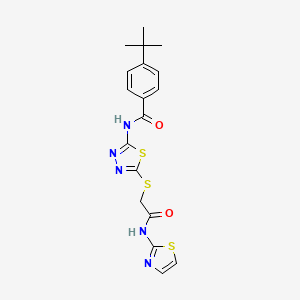

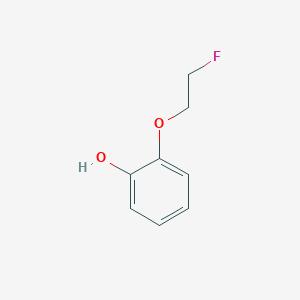

“N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” is a compound that likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would likely consist of a benzothiazole core with an ethylthio group at the 4-position and a benzamide group at the 5-position . The exact geometry would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” can undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would depend on its specific structure. Benzothiazoles are generally stable compounds that are resistant to oxidation and reduction . They are often crystalline solids at room temperature .Wissenschaftliche Forschungsanwendungen

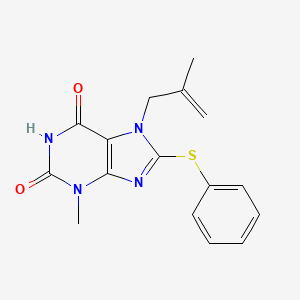

Transfer Hydrogenation of Ketones

The compound has been used in the synthesis of carboxamide carbonyl-ruthenium (II) complexes, which have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .

Excited State Hydrogen Bond and Proton Transfer

The compound has been studied for its photophysical phenomena in different solvents . The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .

Excited State Dynamical Process

The compound has been used in a detailed theoretical simulation about the excited state dynamical process for the novel (benzo[d]thiazol-2-yl)-5-(9H-carbazol-9-yl)phenol molecule .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUZANXJLMZCIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669736.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2669738.png)

![2-fluoro-N-{3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}benzamide](/img/structure/B2669743.png)

![3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2669746.png)

![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate](/img/structure/B2669747.png)